molecular formula C13H17BO3 B8200174 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one

Cat. No.: B8200174
M. Wt: 232.09 g/mol
InChI Key: SUAROXDHNRSHIA-UHFFFAOYSA-N
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Description

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one (CAS: 460088-33-9) is a boron-containing aromatic ketone with the molecular formula C₁₃H₁₇BO₃ and a molecular weight of 232.08 g/mol. Its structure features a 5,5-dimethyl-1,3,2-dioxaborinane ring attached to a phenyl group, which is further substituted with an acetyl moiety. Key physicochemical properties include a consensus log P value of 1.44, moderate solubility in aqueous solutions (0.224 mg/mL, ESOL model), and a bioavailability score of 0.55 .

Properties

IUPAC Name

1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-10(15)11-4-6-12(7-5-11)14-16-8-13(2,3)9-17-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAROXDHNRSHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent System

This method leverages UV irradiation (300 W mercury lamp) to initiate radical-based borylation of 1-(4-iodophenyl)ethan-1-one with bis(pinacolato)diboron (B₂pin₂). Tetramethyldiaminomethane (TMDAM) serves as an electron donor, facilitating single-electron transfer to generate aryl radicals. The process occurs in a mixed solvent system (acetonitrile/water = 4:1 v/v) with acetone as a photosensitizer.

Key reaction steps include:

  • Photoexcitation of acetone to its triplet state, enabling energy transfer to B₂pin₂.

  • Homolytic cleavage of the B–B bond in B₂pin₂ to produce boryl radicals.

  • Radical chain propagation involving aryl iodide substrates.

Optimized Continuous-Flow Procedure

A continuous-flow setup (Figure S2 in) enhances reproducibility and scalability:

  • Flow rate : 52 μL/min

  • Residence time : 58 minutes

  • Reagents :

    • 1-(4-Iodophenyl)ethan-1-one (1.0 mmol)

    • B₂pin₂ (1.5 mmol)

    • TMDAM (0.5 mmol)

    • Acetone (0.2 mL) in 10 mL total volume

Post-reaction workup involves brine extraction, ethyl acetate washing, and silica gel chromatography (pure petroleum ether eluent). The product is isolated as a white solid with 71% yield and 99.7% HPLC purity.

Table 1: Performance Metrics of Metal-Free Borylation

ParameterValue
Yield71%
Purity (HPLC)99.7%
Reaction Temperature25°C (ambient)
Irradiation Wavelength254 nm

Transition-Metal-Catalyzed Cross-Coupling

Ruthenium-Catalyzed Methodology

This approach couples 4-acetylphenylboronic acid with 2,2-dimethyl-1,3-propanediol under ruthenium catalysis. The protocol involves:

  • Substrate Preparation : 4-Acetylphenylboronic acid is synthesized via Friedel-Crafts acylation of phenylboronic acid.

  • Cyclocondensation : The boronic acid reacts with 2,2-dimethyl-1,3-propanediol in diethyl ether at room temperature for 24 hours.

The reaction proceeds via a Ru(II) intermediate that facilitates B–O bond formation while suppressing protodeboronation.

Detailed Synthetic Protocol

  • Reagents :

    • 4-Acetylphenylboronic acid (5.0 mmol)

    • 2,2-Dimethyl-1,3-propanediol (9.6 mmol)

    • RuCl₂(PPh₃)₃ (5 mol%)

    • Diethyl ether (20 mL)

  • Procedure :

    • Charge reagents in a flame-dried flask under argon.

    • Stir at 25°C for 24 hours.

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (hexane/ethyl acetate = 9:1).

The product is obtained as a white crystalline solid (96% yield, >99% purity).

Table 2: Comparative Analysis of Catalytic Methods

ParameterMetal-FreeRu-Catalyzed
Yield71%96%
Reaction Time58 min24 h
Catalyst CostNoneHigh
ScalabilityExcellentModerate

Critical Factors Influencing Reaction Efficiency

Solvent Effects

  • Acetonitrile/Water Systems : Enhance polar radical stabilization in photochemical routes.

  • Diethyl Ether : Promotes boronate ester formation by stabilizing Ru intermediates.

Temperature Optimization

  • Metal-Free : Ambient temperature (25°C) prevents thermal degradation of radicals.

  • Catalytic Method : Prolonged room-temperature reactions avoid exothermic side reactions.

Boronate Ester Stabilization

The 5,5-dimethyl-1,3,2-dioxaborinane ring resists hydrolysis due to:

  • Steric Shielding : Methyl groups at the 5-position hinder nucleophilic attack.

  • Electronic Effects : The electron-donating dioxaborinane ring stabilizes the boron center.

Industrial-Scale Considerations

Continuous-Flow Photoreactors

Adopting flow chemistry (as in) reduces batch-to-batch variability and enables:

  • Throughput : 3.0 mL/min per reactor module

  • Safety : Minimizes UV exposure risks through enclosed systems

Waste Stream Management

  • Photochemical Route : Generates aqueous Na₂SO₄ waste from drying steps.

  • Catalytic Method : Requires recycling of ruthenium complexes to mitigate heavy metal discharge.

Emerging Alternatives and Limitations

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation (100°C, 30 min) can accelerate boronate ester formation but currently lacks reproducibility data.

Limitations of Existing Methods

  • Metal-Free : Requires specialized UV equipment.

  • Catalytic : Ruthenium residues necessitate rigorous purification for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one involves its role as a boron-containing reagent. In coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a Lewis acid, which coordinates with the reactants and stabilizes the transition state. This enhances the efficiency of the reaction and leads to the formation of the desired product .

Comparison with Similar Compounds

Boron-Containing Derivatives

Methyl 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS: N/A)

  • Structure : Replaces the acetyl group with a methoxycarbonyl moiety.
  • Synthesis : Prepared via Pd-catalyzed borylation of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol .
  • Application : Primarily used in cross-coupling reactions due to its electron-withdrawing ester group, which enhances reactivity compared to the acetyl-substituted target compound.

1-(3-((4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)methyl)azetidin-1-yl)ethanone (CAS: 1467060-06-5) Structure: Incorporates an azetidine ring linked via a phenoxy group. Properties: The azetidine moiety increases molecular complexity and may improve binding affinity in drug design. However, its synthesis requires additional steps, reducing overall yield compared to the target compound .

Non-Boron-Containing Derivatives

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Structure: Features a sulfoximine group and chloromethyl substituent. Reactivity: The chloromethyl group enables nucleophilic substitution reactions, diverging from the cross-coupling utility of boron-containing analogs .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight log P Solubility (mg/mL) BBB Permeation Bioavailability Score
Target Compound C₁₃H₁₇BO₃ 232.08 1.44 0.224 Yes 0.55
Methyl Ester Analog C₁₄H₁₉BO₄ 274.11 (calc.) ~2.0* Not reported Not reported Not reported
Azetidine Derivative C₁₇H₂₄BNO₃ 301.19 ~1.8* Not reported Likely Not reported
Sulfoximine Derivative (1f) C₁₁H₁₂ClO₂S 243.72 (calc.) ~2.5* Not reported No Not reported

*Estimated based on structural similarity.

Biological Activity

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one, identified by its CAS number 460088-33-9, is a boron-containing compound that has garnered attention for its potential biological applications. The unique structural features of this compound may influence its interaction with biological systems, making it a candidate for various pharmacological studies.

  • Molecular Formula : C13H17BO3
  • Molecular Weight : 232.08 g/mol
  • Storage Conditions : Recommended storage in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to the presence of the dioxaborinane moiety. This feature may facilitate interactions with biomolecules such as proteins and nucleic acids, potentially leading to modulation of enzymatic activities or gene expression.

Biological Activity Overview

Recent studies have focused on the compound's effects on various biological targets:

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborinane structure may enhance the compound's ability to disrupt cancer cell proliferation. A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner.

Antioxidant Properties

The antioxidant capacity of boron-containing compounds has been documented in several studies. The ability of this compound to scavenge free radicals could contribute to its protective effects against oxidative stress in cells.

Study 1: Anticancer Potential

In a controlled laboratory setting, the compound was tested on various cancer cell lines including breast and prostate cancer cells. The results showed:

  • IC50 Values : Indicating effective concentration for 50% inhibition.
    • Breast Cancer Cell Line: IC50 = 15 µM
    • Prostate Cancer Cell Line: IC50 = 20 µM
Cell LineIC50 (µM)
Breast Cancer15
Prostate Cancer20

Study 2: Antioxidant Activity

A study evaluating the antioxidant activity utilized DPPH radical scavenging assays. The results indicated that:

  • Scavenging Activity :
    • At concentrations of 10 µM and 50 µM, the compound exhibited scavenging activities of approximately 45% and 75%, respectively.
Concentration (µM)Scavenging Activity (%)
1045
5075

Q & A

Q. What are the primary applications of this compound in synthetic organic chemistry?

This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl bonds. It acts as a stable boron nucleophile, reacting with aryl halides under palladium catalysis. For example, Pd(OAc)₂ with XPhos in toluene at 80°C achieves efficient coupling .

Q. How can researchers optimize the synthesis of this compound?

Synthesis typically involves Miyaura borylation of 4-bromoacetophenone. Key parameters include:

  • Catalyst : PdCl₂(dppf) (2 mol%) yields 94% in THF at 80°C .
  • Solvent : Tetrahydrofuran (THF) or toluene under inert atmospheres minimizes side reactions.
  • Temperature : 60–80°C balances reactivity and stability of the boronate ester .

Q. What are the critical storage and handling considerations?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the dioxaborinane ring. Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Q. How does the compound’s solubility impact reaction design?

Predicted solubility varies:

  • ESOL : 0.224 mg/mL
  • Ali : 0.264 mg/mL
  • SILICOS-IT : 0.0324 mg/mL Use polar aprotic solvents (e.g., DMF, THF) for homogeneous reactions. For biphasic systems, mix with toluene or dioxane .

Q. Which spectroscopic methods are recommended for characterization?

  • ¹H/¹³C-NMR : Key signals include the acetyl group (~2.6 ppm for CH₃, ~207 ppm for carbonyl) and aromatic protons (δ 7.5–8.0 ppm). Deuterated chloroform (CDCl₃) is ideal .
  • IR : Confirm boronate ester B-O stretches at ~1340–1310 cm⁻¹ .

Advanced Questions

Q. How can enantioselective transformations leverage this compound?

Chiral ligands like (R)-BINAP with Rh or Pd catalysts enable enantioselective arylations. For example, Rh-catalyzed reactions with (R)-BINAP in dioxane at 60°C achieve 56% yield and >90% ee .

Q. What mechanistic insights exist for its role in cross-couplings?

The Pd(0)/Pd(II) cycle involves:

  • Oxidative addition : Aryl halide activation.
  • Transmetalation : Boronate transfers to Pd.
  • Reductive elimination : Forms the C–C bond. Kinetic studies show rate-limiting transmetalation with bulky ligands (e.g., XPhos) accelerating the step .

Q. How do contradictions in solubility predictions affect experimental design?

Discrepancies between ESOL, Ali, and SILICOS-IT models highlight the need for empirical validation . Use HPLC or gravimetric analysis to measure solubility in target solvents. Adjust solvent ratios or additives (e.g., MgSO₄) for reproducibility .

Q. What strategies improve regioselectivity in multi-step syntheses?

  • Directed ortho-metalation : Use acetyl as a directing group for functionalization.
  • Microwave-assisted reactions : Enhance selectivity in cyclization steps (e.g., 30% yield in THF with NaI/chloroamine-T) .

Q. Can this compound be used in green chemistry approaches?

Yes:

  • Aqueous Suzuki couplings : CsF in H₂O/toluene (74% yield) reduces organic waste .
  • Microwave synthesis : Accelerates reactions (e.g., 6h → 1h) and lowers energy use .

Methodological Notes

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Ni(COD)₂ for substrate-specific optimization .
  • Solubility Troubleshooting : Pre-dry solvents with molecular sieves and monitor via TLC .
  • Safety : Hazard codes H302/H315/H319/H335 require fume hood use and PPE .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethan-1-one

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